molecular formula C7H9N3O3S B1526383 4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one CAS No. 790299-37-5

4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

Cat. No.: B1526383
CAS No.: 790299-37-5
M. Wt: 215.23 g/mol
InChI Key: FGFJTJDYPAQVRH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C7H9N3O3S . The InChI code is 1S/C7H9N3O3S/c8-4-1-2-10 (6 (11)9-4)5-3-14-7 (12)13-5/h1-2,5,7,12H,3H2, (H2,8,9,11) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 215.23 . It’s recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Molecular Structure Analysis and Tautomerism

Research has shown that pyrimidines, including derivatives similar to "4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one", exhibit complex behaviors such as cation tautomerism, twinning, and disorder in crystal structures. These phenomena are crucial for understanding molecular recognition processes in biology and medicine, which rely on specific hydrogen bonding interactions. Studies by Rajam et al. (2017) highlight the importance of analyzing these structures to elucidate the drug action mechanisms of pharmaceuticals containing such functionalities (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Synthesis and Biochemical Interactions

Another line of research focuses on the synthesis of derivatives of "this compound" and their biochemical interactions. Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides and investigated their binding with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research provides insights into the interactions between pyrimidine derivatives and proteins, contributing to our understanding of how these compounds could be tailored for specific biological applications (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Antitumor, Antifungal, and Antibacterial Pharmacophore Identification

Titi et al. (2020) worked on synthesizing pyrazole derivatives linked to pyrimidine and identified pharmacophore sites with antitumor, antifungal, and antibacterial properties. Their research underlines the potential of "this compound" derivatives as multifunctional agents in treating various diseases, demonstrating the compound's versatility in drug design and development (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

Large-Scale Synthesis and Purity Enhancement

The compound's significance in pharmaceutical manufacturing is highlighted by Roy et al. (2009), who demonstrated a novel method for the large-scale synthesis of Lamivudine, a closely related derivative, through cocrystal formation. This process achieves high purity and efficiency, showcasing the practical applications of "this compound" in drug production (Roy, Singh, Srivastava, Jadhav, Saini, & Aher, 2009).

Properties

IUPAC Name

4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c8-4-1-2-10(6(11)9-4)5-3-14-7(12)13-5/h1-2,5,7,12H,3H2,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFJTJDYPAQVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
Reactant of Route 2
4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
Reactant of Route 3
4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
Reactant of Route 4
4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
Reactant of Route 5
4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
Reactant of Route 6
4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

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